Synthesis and Characterization of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
Synthesis and Characterization of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable electronic properties and metabolic stability.[1] This guide provides a comprehensive, field-proven framework for the synthesis and characterization of a novel derivative, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid (CAS 90087-36-8). While direct literature on this specific molecule is sparse, this document outlines a robust and logical synthetic pathway derived from established methodologies for analogous compounds. We delve into the causal reasoning behind experimental choices, from retrosynthetic analysis to detailed purification and characterization protocols. This guide is designed to empower researchers in drug discovery and chemical synthesis with the practical and theoretical knowledge required to produce and validate this and similar isoxazole-based compounds of interest.
Introduction: The Significance of the Isoxazole Moiety
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structure allows it to act as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[2][3][4]
Prominent FDA-approved drugs such as the anti-rheumatic agent Leflunomide and the COX-2 inhibitor Valdecoxib feature an isoxazole core, underscoring the ring's therapeutic importance.[2][3] The specific substituents on the isoxazole ring play a critical role in modulating the compound's bioactivity and pharmacokinetic profile.
This guide focuses on 5-Isopropyl-3-methylisoxazole-4-carboxylic acid , a molecule that combines several key structural features:
-
A 3-methyl group: Often associated with stable and effective derivatives.
-
A 5-isopropyl group: Introduces lipophilicity, which can influence cell membrane permeability and target engagement.
-
A 4-carboxylic acid group: Provides a key site for hydrogen bonding and salt formation, which is crucial for interacting with biological targets and for formulating active pharmaceutical ingredients (APIs).
The synthesis of this specific molecule serves as an exemplary case study for the construction of 3,4,5-trisubstituted isoxazoles, a class of compounds with significant therapeutic potential.
Proposed Synthetic Pathway and Strategy
A logical and efficient synthesis of the target compound can be envisioned through a multi-step process starting from readily available commercial reagents. The core of this strategy involves the construction of the isoxazole ring via the reaction of a β-dicarbonyl equivalent with hydroxylamine, followed by hydrolysis of an ester intermediate. This approach is well-precedented for producing 5-methylisoxazole-4-carboxylic acid, the core of Leflunomide.[5][6][7]
The chosen pathway is designed to ensure high regioselectivity, minimizing the formation of the isomeric 3-isopropyl-5-methylisoxazole structure, a common challenge in isoxazole synthesis.[6]
Caption: Proposed three-step synthesis of the target compound.
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous compounds and have been adapted for the target molecule.[6][7][8] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3.1: Synthesis of Ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate (Intermediate)
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Rationale: This step creates the key β-dicarbonyl equivalent with the necessary carbon skeleton. Acetic anhydride is used to drive the reaction by consuming the ethanol byproduct.
-
To a flask equipped with a reflux condenser and mechanical stirrer, add ethyl isobutyrylacetate (1.0 mol), triethyl orthoformate (1.2 mol), and acetic anhydride (1.5 mol).
-
Heat the mixture to 110-120 °C and maintain reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Remove the volatile components (ethyl acetate, excess reagents) by distillation under reduced pressure. The resulting crude oil, ethyl 2-(ethoxymethylene)-4-methyl-3-oxopentanoate, is typically used in the next step without further purification.
Protocol 3.2: Synthesis of Ethyl 5-isopropyl-3-methylisoxazole-4-carboxylate (Ester Intermediate)
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Rationale: This is the crucial ring-forming step. The reaction of the enol ether intermediate with hydroxylamine proceeds via a cycloaddition-elimination mechanism. Using a buffered system (e.g., with sodium acetate) or controlling the pH is critical for maximizing the yield and regioselectivity.[6]
-
Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.1 mol) and sodium acetate trihydrate (1.1 mol) in ethanol (500 mL) with stirring.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the crude intermediate from Protocol 3.1 to the hydroxylamine solution while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Remove the ethanol under reduced pressure. Add water (500 mL) and ethyl acetate (500 mL) to the residue.
-
Separate the organic layer, wash it with saturated brine (2 x 200 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude ester. Purify by vacuum distillation or silica gel chromatography.
Protocol 3.3: Saponification to 5-Isopropyl-3-methylisoxazole-4-carboxylic acid (Final Product)
-
Rationale: Acid-catalyzed hydrolysis is often employed for this step as it can be cleaner and lead to easier product isolation via precipitation.[8]
-
Combine the purified ester from Protocol 3.2 (1.0 mol) with a 60% aqueous solution of sulfuric acid (w/w).
-
Heat the mixture to 85-95 °C with vigorous stirring for 3-5 hours. The ethanol generated will distill off.
-
Monitor the reaction by TLC until the ester spot disappears.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 5-Isopropyl-3-methylisoxazole-4-carboxylic acid as a crystalline solid.
Characterization and Spectroscopic Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the target structure and established spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.
| ¹H NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~1.3-1.4 |
| ~2.5-2.6 |
| ~3.4-3.6 |
| >10.0 (broad) |
| ¹³C NMR (Predicted) |
| Chemical Shift (δ, ppm) |
| ~12-14 |
| ~21-23 |
| ~28-30 |
| ~110-112 |
| ~160-162 |
| ~165-167 |
| ~170-172 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| IR Data (Predicted) |
| Frequency Range (cm⁻¹) |
| 2500-3300 |
| ~2970 |
| ~1700-1725 |
| ~1570-1600 |
| ~1450 |
| ~1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion (M⁺): m/z = 169.18 (for C₈H₁₁NO₃)
-
Key Fragmentation Pathways:
-
Loss of •OH (M-17), a characteristic fragmentation for carboxylic acids.[9]
-
Loss of COOH (M-45).
-
Loss of an isopropyl radical (M-43).
-
McLafferty rearrangement is unlikely due to the lack of a gamma-hydrogen relative to the carbonyl group within a flexible chain.
-
Elemental Analysis
Provides confirmation of the empirical formula.
| Elemental Analysis Data (Theoretical) |
| Element |
| Carbon (C) |
| Hydrogen (H) |
| Nitrogen (N) |
| Oxygen (O) |
General Experimental and Characterization Workflow
Caption: Standard workflow from synthesis to final characterization.
Potential Applications and Future Directions
Given the extensive biological activities of isoxazole derivatives, 5-Isopropyl-3-methylisoxazole-4-carboxylic acid represents a promising candidate for screening in various therapeutic areas.[4][10] The combination of a lipophilic isopropyl group and a polar carboxylic acid moiety provides a balanced profile that could be favorable for cell permeability and target binding.
Potential areas for investigation include:
-
Anti-inflammatory agents: Many isoxazole compounds, including the commercial drug Valdecoxib, are known to inhibit cyclooxygenase (COX) enzymes.
-
Anticancer therapeutics: The isoxazole scaffold has been incorporated into numerous compounds designed to inhibit protein kinases or induce apoptosis in cancer cells.[1]
-
Antimicrobial drug discovery: The structural features may allow it to interfere with essential bacterial or fungal metabolic pathways.[2]
Future work should involve synthesizing a library of related analogs by varying the substituents at the 3 and 5 positions to explore structure-activity relationships (SAR) and optimize for potency and selectivity against specific biological targets.
Conclusion
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis and characterization of 5-Isopropyl-3-methylisoxazole-4-carboxylic acid. By leveraging established chemical principles and providing detailed, reasoned protocols, this document serves as a valuable resource for researchers in medicinal chemistry and drug development. The successful synthesis and validation of this molecule will not only yield a novel compound of interest but also reinforce the versatile methodologies available for constructing functionally rich isoxazole derivatives poised for biological investigation.
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- 5-Methylisoxazole-4-carboxylic acid. National Institutes of Health (NIH). [Link]
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